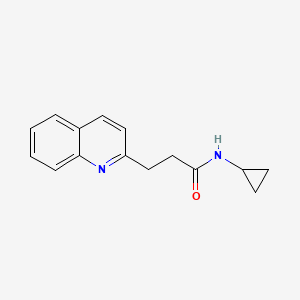
N-cyclopropyl-3-quinolin-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-quinolin-2-ylpropanamide, also known as CPQP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPQP belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3-quinolin-2-ylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, in cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their interaction with other amyloid-beta peptides.
Biochemical and Physiological Effects
N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. In cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to induce apoptosis in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides by modulating the conformational changes of the peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopropyl-3-quinolin-2-ylpropanamide in lab experiments include its potent biological activity, its relative ease of synthesis, and its potential therapeutic applications in various diseases. The limitations of using N-cyclopropyl-3-quinolin-2-ylpropanamide in lab experiments include its relatively low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on N-cyclopropyl-3-quinolin-2-ylpropanamide, including the optimization of its chemical structure to enhance its biological activity and selectivity, the development of novel drug delivery systems to improve its bioavailability and pharmacokinetics, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of N-cyclopropyl-3-quinolin-2-ylpropanamide in other diseases, such as viral infections and autoimmune diseases, should be explored in future research.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3-quinolin-2-ylpropanamide involves the reaction of 2-amino-3-cyclopropylquinoline with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-cyclopropyl-3-quinolin-2-ylpropanamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-quinolin-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of the disease. In Parkinson's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propiedades
IUPAC Name |
N-cyclopropyl-3-quinolin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-13-7-8-13)10-9-12-6-5-11-3-1-2-4-14(11)16-12/h1-6,13H,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEHQQCSVIWHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-quinolin-2-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
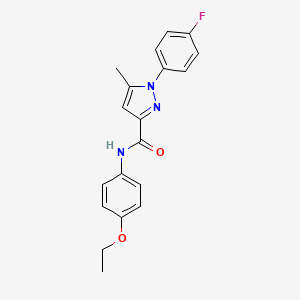
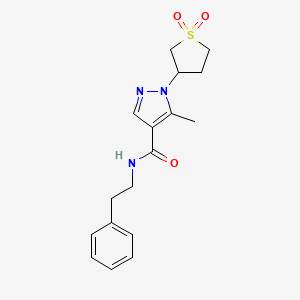
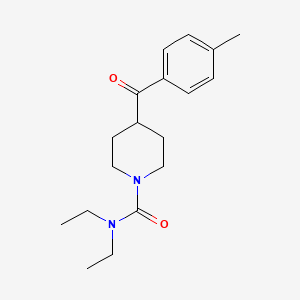
![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
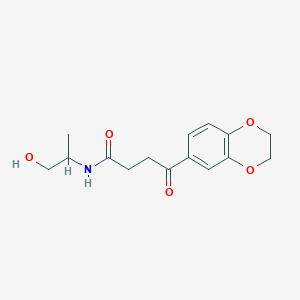
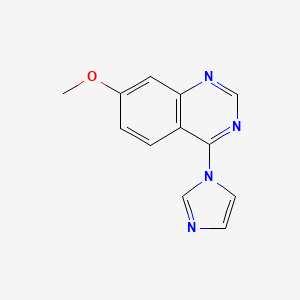
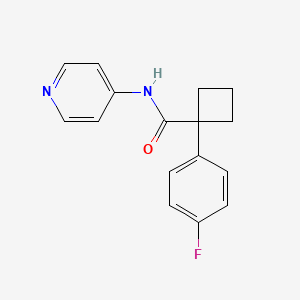
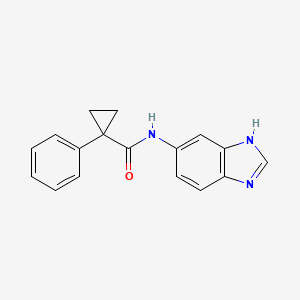
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
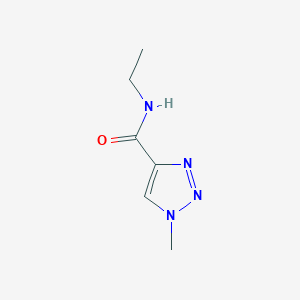
![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)
![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)